

A Technical Guide to Theoretical and DFT Studies of 5-Nitropicolinic Acid

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Compound of Interest

Compound Name: *5-Nitropicolinic acid*

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This technical guide provides a comprehensive overview of the theoretical and computational studies involving **5-Nitropicolinic acid** (5-npic), a molecule of significant interest in coordination chemistry and medicinal research. While the majority of existing research focuses on the properties of its metal complexes, this document outlines the principles and methodologies of applying Density Functional Theory (DFT) to understand the intrinsic properties of the **5-Nitropicolinic acid** ligand itself.

Introduction to 5-Nitropicolinic Acid

5-Nitropicolinic acid (IUPAC name: 5-nitropyridine-2-carboxylic acid) is a derivative of picolinic acid, which is a metabolic product of L-tryptophan.^[1] The presence of the electron-withdrawing nitro group (-NO₂) and the chelating carboxyl (-COOH) and pyridine nitrogen groups make 5-npic a versatile ligand for forming stable complexes with a variety of metal ions.^[2] These metal complexes have shown promising potential as anticancer and anti-inflammatory agents, driving the need for a deeper understanding of their electronic and structural properties, which are fundamentally influenced by the 5-npic ligand.^{[3][4]} Theoretical studies, particularly DFT calculations, are indispensable tools for elucidating these properties at a molecular level.

Methodologies: The DFT Approach

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.^[5] For a molecule like **5-Nitropicolinic acid**, DFT is employed to predict its geometry, vibrational frequencies, and electronic properties with high accuracy.

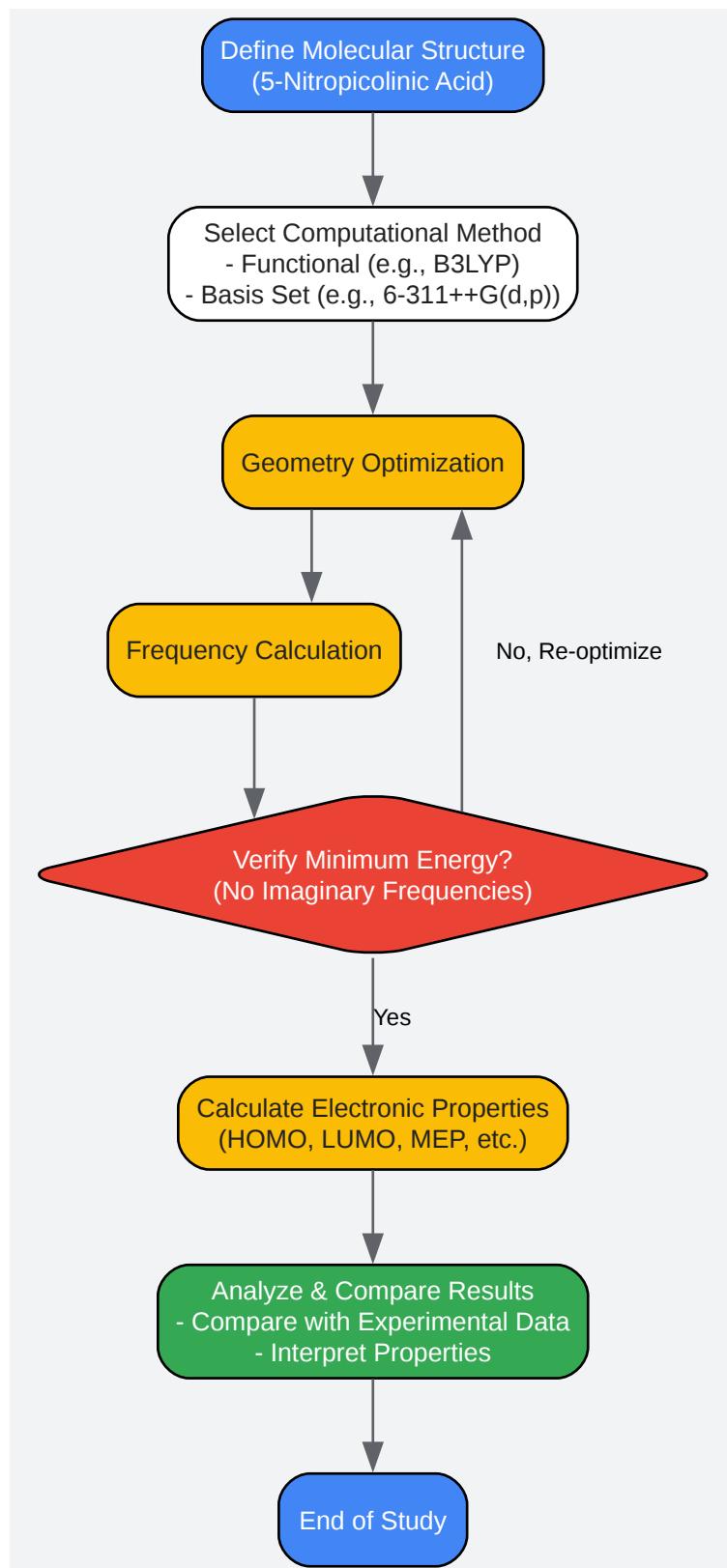
Experimental and Computational Protocols

A typical computational protocol for analyzing **5-Nitropicolinic acid** using DFT involves the following steps:

- Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of other properties.
 - Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly used due to its balance of accuracy and computational cost for organic molecules.^{[6][7]}
 - Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing systems with lone pairs, pi-bonds, and potential hydrogen bonding.
^[6]
 - Software: Gaussian, ORCA, and GAMESS are standard quantum chemistry software packages used for these calculations.
- Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
 - It predicts the infrared (IR) and Raman spectra, allowing for the assignment of vibrational modes to specific functional groups.^{[8][9][10]}
- Electronic Property Calculation: Key electronic descriptors are calculated to understand the molecule's reactivity and charge distribution.

- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them (ΔE) is a critical indicator of chemical reactivity and stability.[7][11][12]
- Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
- Mulliken Population Analysis: This method partitions the total charge density among the atoms in the molecule, providing insights into atomic charges.

The general workflow for such a theoretical investigation is illustrated below.

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Caption: General workflow for DFT calculations on a molecule.

Theoretical Findings on 5-Nitropicolic Acid

While comprehensive DFT data for the isolated **5-Nitropicolic acid** molecule is not readily available in published literature, we can outline the expected findings based on its structure and studies of analogous compounds.

3.1. Molecular Geometry

DFT-based geometry optimization would provide precise values for bond lengths and angles. These theoretical values can be validated against experimental data from techniques like single-crystal X-ray diffraction. Key parameters of interest include the geometries of the pyridine ring, the carboxylic acid group, and the nitro group, and their relative orientations.

Table 1: Key Geometrical Parameters of **5-Nitropicolic Acid** (Illustrative) (Note: The values below are representative and would require specific DFT calculations for validation.)

Parameter	Bond/Angle	Expected Value (DFT)	Experimental Comparison
Bond Lengths (Å)	C-COOH	~1.50	X-ray Diffraction Data
C=O	~1.21	X-ray Diffraction Data	
C-OH	~1.35	X-ray Diffraction Data	
C-NO ₂	~1.48	X-ray Diffraction Data	
N-O (nitro)	~1.23	X-ray Diffraction Data	
Bond Angles (°)	O=C-OH	~122°	X-ray Diffraction Data
C-C-NO ₂	~118°	X-ray Diffraction Data	
C-N-C (ring)	~117°	X-ray Diffraction Data	

3.2. Vibrational Analysis

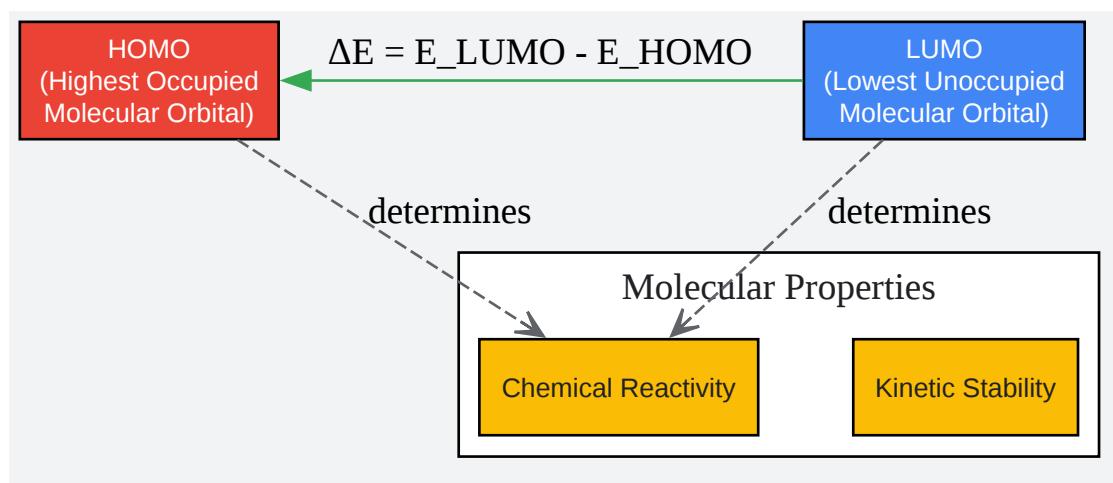
A frequency calculation predicts the characteristic vibrational modes. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental IR and Raman spectra.

Table 2: Principal Vibrational Modes and Frequencies (Illustrative) (Note: Assignments are based on known group frequencies and require computational results for confirmation.)

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch	Carboxylic Acid	3300 - 2500 (broad)
C-H Stretch	Aromatic Ring	3100 - 3000
C=O Stretch	Carboxylic Acid	~1720
C=C, C=N Stretch	Aromatic Ring	1600 - 1450
N-O Asymmetric Stretch	Nitro Group	~1550
N-O Symmetric Stretch	Nitro Group	~1350
C-O Stretch	Carboxylic Acid	~1300

3.3. Electronic Properties

The electronic properties determine the reactivity and interaction of **5-Nitropicolinic acid**, particularly its function as a ligand.



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Caption: Relationship between FMOs and molecular properties.

Table 3: Calculated Electronic Properties (Illustrative) (Note: Values are typical for similar aromatic nitro compounds and require specific calculation.)

Property	Symbol	Significance	Expected Outcome
HOMO Energy	E_HOMO	Electron-donating ability	Relatively low due to -NO ₂ group
LUMO Energy	E_LUMO	Electron-accepting ability	Low, indicating electrophilicity
HOMO-LUMO Gap	ΔE	Reactivity, Stability	A moderate gap, indicating a stable but reactive molecule
Dipole Moment	μ	Polarity	High, due to polar -COOH and -NO ₂ groups

The HOMO is expected to be localized over the pyridine ring and the carboxyl group, while the LUMO would likely have significant contributions from the nitro group, facilitating electron acceptance. An MEP map would show negative potential (red/yellow) around the oxygen atoms of the carboxyl and nitro groups and the pyridine nitrogen, indicating these are the primary sites for metal coordination and electrophilic attack.

Visualization of Molecular Structure

The optimized structure of **5-Nitropicolinic acid** can be visualized to understand the spatial arrangement of its atoms and functional groups.

Caption: 2D representation of **5-Nitropicolinic acid**.

Conclusion

Theoretical studies using DFT are powerful for predicting the structural, vibrational, and electronic properties of **5-Nitropicolinic acid**. These computational insights are vital for understanding its behavior as a ligand and for the rational design of new metal-based therapeutic agents. While detailed computational data on the isolated ligand is sparse, the

established methodologies provide a clear framework for future research. Such studies would be invaluable for correlating the ligand's intrinsic properties with the observed biological activities of its coordination complexes, ultimately aiding in the development of more effective drugs.

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